4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% (4CHCYP) is an organic compound with a wide range of applications in the laboratory. The compound is an intermediate in the synthesis of various organic compounds, such as dyes and pharmaceuticals. It is also used in the synthesis of photochromic materials and in the synthesis of inorganic compounds. 4CHCYP is a widely used reagent in organic synthesis and has many advantages over other reagents.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is related to its ability to form complexes with transition metals. The complexation of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% with transition metals results in the formation of strong coordination bonds, which can then be used to promote various reactions. For example, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% can be used to promote the formation of polymeric materials, and it can also be used to promote the formation of metal complexes.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is a relatively non-toxic compound and does not have any known adverse effects on humans or animals. It has been used extensively in the laboratory for the synthesis of various organic compounds, and it has been used in the synthesis of inorganic compounds, such as metal complexes. However, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is not recommended for use in food or pharmaceutical products due to its potential to form toxic complexes with transition metals.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is its versatility in the laboratory. It is a relatively non-toxic compound and can be used in a variety of reactions. It is also relatively inexpensive, making it a cost-effective reagent. However, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% has some limitations, such as its potential to form toxic complexes with transition metals. It is also not recommended for use in food or pharmaceutical products.
Future Directions
There are several potential future directions for the use of 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% in the laboratory. It could be used in the synthesis of more complex organic compounds, such as polycyclic aromatic hydrocarbons. It could also be used in the synthesis of polymeric materials with specific properties. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% could be used in the synthesis of metal complexes, which could then be used in catalytic reactions. Finally, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% could be used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Synthesis Methods
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium cyanide in an aqueous solution. The reaction produces 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% as the main product. The reaction is usually conducted in a basic medium, such as sodium hydroxide, in order to facilitate the reaction. Other methods of synthesis include the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium sulfite or sodium thiosulfate in an aqueous solution, or the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium azide in an aqueous solution.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% is a versatile reagent and has been used extensively in the synthesis of various organic compounds. It is used in the synthesis of dyes, pharmaceuticals, and photochromic materials. It is also used in the synthesis of inorganic compounds, such as metal complexes, and in the synthesis of polymers. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% has been used in the synthesis of polycyclic aromatic hydrocarbons, in the synthesis of polymeric materials, and in the synthesis of polymers with specific properties.
properties
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUCTNNQDVJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684821 |
Source
|
Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol | |
CAS RN |
1261894-93-2 |
Source
|
Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.